Acetic acid-d4 (CAS 1186-52-3) is a fully deuterated, polar, protic solvent and chemical precursor widely procured for quantitative NMR (qNMR) spectroscopy, neutron scattering studies, and the synthesis of isotopically labeled materials. Characterized by a high isotopic purity (typically ≥99.5 atom % D), it exhibits a density of 1.119 g/mL at 25 °C, which is noticeably higher than the 1.05 g/mL baseline of unlabeled acetic acid. The complete replacement of protium with deuterium eliminates both the methyl and carboxyl proton signals in standard analytical workflows, making it a critical reagent for applications where proton exchange or solvent signal interference would compromise data integrity or synthetic yield.
Substituting fully deuterated acetic acid-d4 with partially deuterated analogs (such as acetic acid-d3, CD3COOH, or acetic acid-d1, CH3COOD) or unlabeled acetic acid fundamentally compromises analytical and synthetic workflows. In NMR spectroscopy, using CH3COOD leaves massive methyl signals at ~2.0 ppm that obscure aliphatic analyte peaks, whereas acetic acid-d4 suppresses these signals to trace residual levels [1]. In isotopic labeling, using acetic acid-d3 introduces an exchangeable protium atom into the system, leading to unwanted H/D scrambling in protic environments and reducing the isotopic purity of the final product. Furthermore, in small-angle neutron scattering (SANS), the presence of any protium generates high incoherent background scattering, meaning only the fully deuterated >98 atom % D form provides the necessary scattering length density (SLD) contrast required to resolve nanoscale structures[2].
In 1H NMR spectroscopy, unlabeled acetic acid and acetic acid-d1 generate overwhelming signals from their methyl protons, masking the 2.0-2.2 ppm region. Acetic acid-d4 (≥99.5 atom % D) reduces these signals to trace residual peaks, specifically a faint quintet at 2.04 ppm and a singlet at 11.65 ppm [1]. This >99.5% reduction in proton signal intensity is critical for quantitative NMR (qNMR) and structural elucidation of molecules with resonances in these aliphatic and acidic regions.
| Evidence Dimension | 1H NMR residual solvent signal intensity |
| Target Compound Data | Trace residual peaks at 2.04 ppm (quintet) and 11.65 ppm (singlet) |
| Comparator Or Baseline | Unlabeled acetic acid / Acetic acid-d1 (Massive obscuring signals at ~2.1 ppm) |
| Quantified Difference | >99.5% reduction in solvent proton signal |
| Conditions | 1H NMR spectroscopy at 295 K |
Enables the clear resolution and quantification of analyte peaks in the 2.0-2.2 ppm and 11-12 ppm regions, essential for qNMR and purity analysis.
The complete deuteration of acetic acid significantly alters its reaction kinetics due to the primary kinetic isotope effect (KIE). In gas-phase reactions with hydroxyl (OH) radicals at 300 K, unlabeled acetic acid reacts with a rate constant of (7.42 ± 0.12) × 10^-13 cm3 molecule-1 s-1. In contrast, acetic acid-d4 exhibits a substantially slower rate constant of (1.09 ± 0.18) × 10^-13 cm3 molecule-1 s-1 [1]. This ~6.8-fold reduction in the oxidation rate demonstrates the enhanced stability of the fully deuterated compound against radical abstraction.
| Evidence Dimension | Reaction rate constant with OH radicals at 300 K |
| Target Compound Data | k = 1.09 ± 0.18 × 10^-13 cm3 molecule-1 s-1 |
| Comparator Or Baseline | Unlabeled acetic acid (k = 7.42 ± 0.12 × 10^-13 cm3 molecule-1 s-1) |
| Quantified Difference | 6.8-fold decrease in reaction rate (KIE) |
| Conditions | Gas-phase discharge flow system with resonance fluorescence detection at 300 K |
Proves the enhanced oxidative stability of the deuterated compound, which is critical for designing robust isotopically labeled standards and studying reaction mechanisms.
In small-angle neutron scattering (SANS) experiments, the isotopic composition of the solvent dictates the scattering length density (SLD). Unlabeled acetic acid contains protium, which has a negative coherent scattering length and generates high incoherent background noise. Substituting with acetic acid-d4 (>98 atom % D) replaces protium with deuterium, drastically increasing the coherent scattering length and eliminating the incoherent background [1]. This isotopic contrast is essential for isolating the scattering signals of dissolved nanoparticles or complex fluid structures.
| Evidence Dimension | Coherent scattering length and background noise |
| Target Compound Data | High coherent SLD, low incoherent background |
| Comparator Or Baseline | Unlabeled acetic acid (Negative coherent scattering length, high incoherent background) |
| Quantified Difference | Shift from negative to highly positive coherent scattering length density, enabling contrast variation |
| Conditions | Small-angle neutron scattering (SANS) of complex mixtures |
Allows researchers to perform contrast-matching experiments to resolve nanoscale structures that are invisible in standard hydrogenated solvents.
Directly leveraging its >99.5% reduction in proton signal intensity, acetic acid-d4 is selected for dissolving internal standards and polar compounds (e.g., peptides, modified chitosans) where suppression of the acetate methyl and carboxyl protons is required to prevent analyte masking .
Utilizing its complete deuteration, it serves as a building block in the synthesis of labeled standards (e.g., deuterated conjugated linoleic acid) without introducing exchangeable protic impurities that cause H/D scrambling, which is a common failure point when using acetic acid-d3.
Procured for contrast-matching experiments in complex fluids, such as ionic liquids or nanoparticle dispersions, where the high coherent scattering length density of deuterium is necessary to resolve nanoscale structures against the solvent background[1].
Utilized as a probe molecule in catalytic and atmospheric chemistry to determine reaction pathways, such as OH radical abstraction, by measuring the ~6.8-fold rate differences compared to unlabeled acetic acid [2].
Flammable;Corrosive